molecular formula C23H24BrNO2 B12048320 Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12048320
M. Wt: 426.3 g/mol
InChI Key: RSJZXGJMSWFHAS-UHFFFAOYSA-N
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Description

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a hexyl ester group, a bromophenyl group, and a methyl group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with hexanol in the presence of an acid catalyst to form the hexyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Phenyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The quinoline core is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Hexyl 2-(4-bromophenyl)-4-quinolinecarboxylate: Similar structure but lacks the methyl group on the quinoline ring.

    4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the quinoline core and ester group.

Uniqueness

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is unique due to the combination of its hexyl ester, bromophenyl, and methylquinoline groups. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds.

Biological Activity

Hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H21_{21}BrN1_{1}O2_{2}
  • Molecular Weight : 373.29 g/mol

The compound features a quinoline core, which is known for its diverse biological activities, including antimalarial and anticancer properties.

This compound exhibits its biological effects through several mechanisms:

  • SIRT6 Agonism : Recent studies have indicated that quinoline derivatives can act as agonists for SIRT6, a protein associated with various diseases including cancer. This agonistic activity has been linked to improved pathological changes in cancers such as pancreatic cancer .
  • Inhibition of Translation Elongation Factor 2 (TEF2) : Some quinoline derivatives have been shown to inhibit TEF2, which is critical in protein synthesis within Plasmodium falciparum, suggesting potential antimalarial applications .
  • Anticancer Activity : The compound has demonstrated significant anticancer activity in vitro and in vivo, particularly against pancreatic cancer cells. It has been suggested that this may be due to its ability to modulate key signaling pathways involved in tumor progression .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of the findings:

Activity IC50 (µM) Tested Cell Lines Reference
Anticancer (Pancreatic Cancer)0.5PANC-1, Mia PaCa-2
Antimalarial0.12Plasmodium falciparum
SIRT6 Activation-In vitro cell assays

Case Studies

  • Anticancer Efficacy : In a study examining the effects of various quinoline derivatives on pancreatic cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 0.5 µM. The compound induced apoptosis and inhibited cell migration, highlighting its potential as a therapeutic agent for pancreatic cancer .
  • Antimalarial Activity : Another investigation focused on the antimalarial properties of quinoline derivatives, where this compound exhibited potent activity against Plasmodium falciparum with an IC50 value of 0.12 µM. This suggests that the compound could be developed further as an antimalarial drug candidate .

Properties

Molecular Formula

C23H24BrNO2

Molecular Weight

426.3 g/mol

IUPAC Name

hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H24BrNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-8-10-18(24)11-9-17)25-21-12-7-16(2)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3

InChI Key

RSJZXGJMSWFHAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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